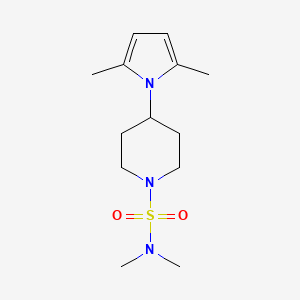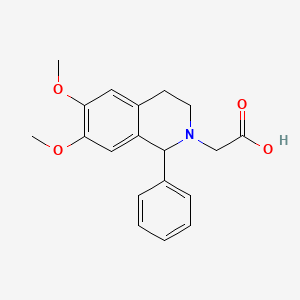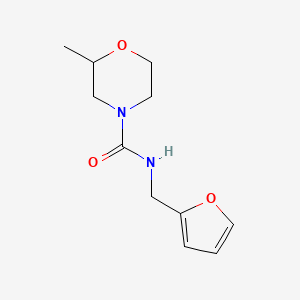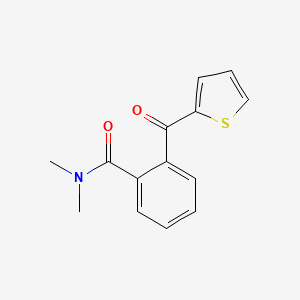
4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide, also known as Sunitinib, is a small molecule inhibitor that has been extensively researched for its therapeutic potential in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.
Wirkmechanismus
4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide works by inhibiting the activity of several receptor tyrosine kinases, including VEGFR, PDGFR, and c-KIT. These receptors are involved in the growth and proliferation of cancer cells, and their inhibition by 4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide has been shown to lead to the inhibition of angiogenesis and tumor growth. 4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide also inhibits the activity of other kinases, such as RET and FLT3, which are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide has been shown to have several biochemical and physiological effects. It inhibits angiogenesis, which is the process of the formation of new blood vessels. This leads to the inhibition of tumor growth and metastasis. 4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide also induces apoptosis, which is the programmed cell death of cancer cells. It has been shown to have anti-tumor activity in several types of cancer, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and manipulate in the lab. It has also been extensively studied, and its mechanism of action is well understood. However, 4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide has some limitations for lab experiments. It has been shown to have off-target effects, which can lead to unwanted side effects. It is also relatively expensive, which can limit its use in some labs.
Zukünftige Richtungen
There are several future directions for the research on 4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide. One direction is to investigate its potential therapeutic applications in other types of cancer. Another direction is to develop new 4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide derivatives that have improved efficacy and fewer side effects. Additionally, the combination of 4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide with other cancer therapies, such as chemotherapy and immunotherapy, is an area of active research. Finally, the development of new delivery methods for 4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide, such as nanoparticles and liposomes, is another area of future research.
Conclusion
In conclusion, 4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide is a small molecule inhibitor that has shown promising results in preclinical studies for its potential therapeutic applications in cancer treatment. Its mechanism of action has been extensively studied, and its biochemical and physiological effects have been well documented. While it has some limitations for lab experiments, there are several future directions for the research on 4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide, including investigating its potential therapeutic applications in other types of cancer, developing new 4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide derivatives, and exploring new delivery methods.
Synthesemethoden
4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide can be synthesized through a multi-step process, involving several chemical reactions. The first step involves the condensation of 2,5-dimethylpyrrole with N,N-dimethylpiperidine-1-sulfonyl chloride, which results in the formation of 4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide. This compound is then subjected to further chemical reactions to yield 4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide.
Wissenschaftliche Forschungsanwendungen
4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide has been extensively researched for its potential therapeutic applications in cancer treatment. It has been found to inhibit the activity of several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT). These receptors are involved in the growth and proliferation of cancer cells, and their inhibition by 4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide has shown promising results in preclinical studies.
Eigenschaften
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2S/c1-11-5-6-12(2)16(11)13-7-9-15(10-8-13)19(17,18)14(3)4/h5-6,13H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZZVRYHERYPCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2CCN(CC2)S(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-methylacetamide](/img/structure/B7528804.png)

![1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea](/img/structure/B7528819.png)



![1-(1,1-Dioxothiolan-3-yl)-3-[(3-methoxyphenyl)methyl]urea](/img/structure/B7528838.png)
![[4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7528849.png)
![1-Phenyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylethanol](/img/structure/B7528864.png)


![6-[1-(4-Fluorophenyl)ethyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7528878.png)
![2-[5-(4-Methylphenyl)tetrazol-2-yl]propanoic acid](/img/structure/B7528893.png)
